2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.137162174 g/mol and the complexity rating of the compound is 367. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple pathways .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have been reported to display pharmacokinetic profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects . They have been shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Imidazo[1,2-a]pyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-N-(1-phenylethyl)imidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(14-8-4-3-5-9-14)19-17(21)16-13(2)18-15-10-6-7-11-20(15)16/h3-12H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSESFSWWQWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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